2-Chloro-5-ethoxy-4-iodopyridine

Description

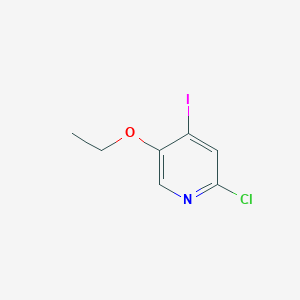

2-Chloro-5-ethoxy-4-iodopyridine is a halogenated pyridine derivative characterized by a chloro group at position 2, an ethoxy group at position 5, and an iodine atom at position 2. This compound is part of a broader class of substituted pyridines, which are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

CAS No. |

877133-33-0 |

|---|---|

Molecular Formula |

C7H7ClINO |

Molecular Weight |

283.49 g/mol |

IUPAC Name |

2-chloro-5-ethoxy-4-iodopyridine |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3 |

InChI Key |

DQUKZKQWTLBMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(C=C1I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Chloro-5-ethoxy-4-iodopyridine with structurally related pyridine derivatives, highlighting key differences in substituents and their implications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (OEt) in the target compound is electron-donating, which may stabilize intermediates in nucleophilic aromatic substitution compared to electron-withdrawing groups like nitro (–NO₂) or fluoro (–F) .

- Halogen Reactivity : Iodo substituents (vs. bromo or chloro) enhance suitability for metal-catalyzed cross-coupling due to lower bond dissociation energy .

Physicochemical Properties

- Lipophilicity: The ethoxy group increases lipophilicity (logP) compared to hydrophilic groups like –NH₂ or –NO₂, impacting membrane permeability in drug design .

- Thermal Stability : Iodo-substituted pyridines generally exhibit lower thermal stability than their chloro or fluoro counterparts due to weaker C–I bonds .

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-ethoxy-4-iodopyridine, and what methodological considerations are critical for achieving high purity?

- Methodological Answer : Common routes involve sequential halogenation and etherification. For example, starting from pyridine derivatives, iodination at the 4-position can be achieved via directed ortho-metalation or electrophilic substitution. The ethoxy group at the 5-position is typically introduced using nucleophilic substitution (e.g., Williamson ether synthesis) under controlled basic conditions. Critical considerations include:

- Temperature control to minimize side reactions (e.g., dehalogenation or over-iodination).

- Solvent selection (e.g., DMF or THF) to enhance reactivity and solubility.

- Purification : Recrystallization from ethanol or column chromatography is recommended for high purity (>98%). Purity validation via HPLC or GC-MS is essential, as residual solvents or unreacted intermediates are common impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show deshielding due to electron-withdrawing substituents.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 284.9 (calculated for C₇H₆ClINO₂).

- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include bond angles (e.g., C-I bond length ~2.09 Å) and torsional angles to confirm regiochemistry .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste disposal : Segregate halogenated waste in designated containers for professional treatment. Neutralize acidic or basic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of ethoxy group introduction in this compound synthesis?

- Methodological Answer :

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxide ion availability.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require lower temperatures to avoid decomposition.

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate the desired regioisomer. DFT calculations can predict transition-state energies to guide optimization .

Q. What methodologies are suitable for identifying and quantifying synthetic byproducts or degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Detect chlorine/iodine isotopic patterns for identification.

- Degradation studies : Expose the compound to accelerated conditions (heat, light, humidity) and analyze stability via NMR or IR. Common degradation pathways include de-iodination or ethoxy hydrolysis .

Q. How should researchers address discrepancies between computational reactivity predictions and experimental data for this compound?

- Methodological Answer :

- Model validation : Cross-check computational (e.g., DFT, MD simulations) results with experimental spectroscopic data. Adjust basis sets or solvation models to improve accuracy.

- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å in crystallographic data) and computational approximations.

- Multi-method corroboration : Combine X-ray diffraction, NMR, and kinetic studies to resolve contradictions. Document methodological limitations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.